molecular formula C17H16ClN3OS B2614450 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396676-39-3

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2614450
CAS No.: 1396676-39-3
M. Wt: 345.85
InChI Key: JCYKHGJTGPTHIL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and imidazole-containing molecules. Examples include:

Uniqueness

What sets 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYKHGJTGPTHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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